3-(4-Bromo-3-fluorophenyl)-2-hydroxypropanoic acid

HPPD inhibition tyrosinemia herbicide design

Sourcing regioisomerically pure 3-aryl-2-hydroxypropanoic acids for structure-activity relationship (SAR) studies is often hindered by inconsistent halogen substitution patterns, compromising data reproducibility. This compound directly resolves that challenge. - Unique 3-fluoro-4-bromo arrangement enables unambiguous SAR exploration distinct from the 2-fluoro-4-bromo regioisomer (calc. LogP 1.89 vs. distinct ionization). - Chiral 2-hydroxy center supports enantioselective synthesis routes; bromine handle permits Suzuki/Buchwald cross-coupling while fluorine modulates metabolic stability. - Class-level data indicate gastric-sparing anti-inflammatory activity comparable to ibuprofen, making it a strategic intermediate for COX-2 selectivity optimization. Supplied with full analytical certification; shipped under ambient conditions from US stock.

Molecular Formula C9H8BrFO3
Molecular Weight 263.06 g/mol
Cat. No. B13630616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Bromo-3-fluorophenyl)-2-hydroxypropanoic acid
Molecular FormulaC9H8BrFO3
Molecular Weight263.06 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CC(C(=O)O)O)F)Br
InChIInChI=1S/C9H8BrFO3/c10-6-2-1-5(3-7(6)11)4-8(12)9(13)14/h1-3,8,12H,4H2,(H,13,14)
InChIKeyQSKUTCRCDOEBKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Overview of This Chiral β-Hydroxy Arylpropanoic Acid Building Block


3-(4-Bromo-3-fluorophenyl)-2-hydroxypropanoic acid (C₉H₈BrFO₃, MW 263.06) is a chiral 3-aryl-2-hydroxypropanoic acid derivative bearing distinct bromine (4-position) and fluorine (3-position) substituents on the phenyl ring . This substitution pattern differentiates it from other halogenated analogs in the β-hydroxy-β-arylalkanoic acid class, a family structurally related to arylpropionic acid NSAIDs such as ibuprofen [1]. The compound serves as a versatile synthetic intermediate in medicinal chemistry, with the 2-hydroxy group offering a chiral center for asymmetric synthesis and the bromo-fluoro aromatic system enabling further functionalization via cross-coupling reactions .

1
Asymmetric Synthesis Chiral 2-hydroxy center for enantioselective diversification
2
Cross-Coupling Functionalization Bromo-fluoro aryl system for Suzuki or Buchwald reactions
3
Chiral Building Block Scaffold for β-hydroxy-β-arylalkanoic acid library synthesis

Why Generic Substitution with Other Halogenated Analogs Is Scientifically Unsound


Within the β-hydroxy-β-arylalkanoic acid class, subtle variations in halogen substitution pattern, hydroxyl position, and stereochemistry produce divergent physicochemical and biological profiles [1]. The 2-hydroxy substitution in the target compound creates a distinct hydrogen-bonding topology compared to 3-hydroxy or des-hydroxy analogs, altering acidity (predicted pKa ~4.20 for the 3-hydroxy isomer vs. distinct ionization behavior for the 2-hydroxy scaffold) . Additionally, the 3-fluoro-4-bromo arrangement modulates electronic effects and lipophilicity differently from the 2-fluoro-4-bromo isomer (calculated LogP of 1.89 for the 2-fluoro regioisomer), potentially affecting target binding and ADME properties . These differences render generic interchange scientifically unsound when SAR fidelity is required.

Regioisomer The 3-hydroxy or 2-fluoro regioisomers introduce distinct hydrogen-bonding topologies and lipophilicity; LogP and ADME profiles may not transfer.
Des-hydroxy Achiral 3-(4-bromo-3-fluorophenyl)propanoic acid lacks the stereogenic center, eliminating downstream asymmetric diversification capability.
Halogen pattern The 3-fluoro-4-bromo substitution modulates electronic effects and target engagement differently than other halogenated analogs; SAR fidelity may shift.

Quantitative Differentiation Evidence vs. Structural Analogs


Human HPPD Enzyme Inhibition: Sub-30 nM Potency and Structural Determinants

A structurally related analog—identified by the 3-(4-bromo-3-fluorophenyl)-2-hydroxypropanoic acid scaffold—demonstrated potent inhibition of purified recombinant human 4-hydroxyphenylpyruvate dioxygenase (HPPD) with a Ki of 24 nM [1]. This value is in the same potency range as the commercial herbicide topramezone, which inhibits HPPD with an IC₅₀ of 15–23 nM, yet the analog achieves this through a distinct chemotype lacking the pyrazole moiety characteristic of triketone HPPD inhibitors [2]. In contrast, the des-hydroxy analog 3-(4-bromo-3-fluorophenyl)propanoic acid reportedly acts as a GPR120 agonist rather than an HPPD binder, demonstrating how the 2-hydroxy group redirects target engagement .

HPPD Enzyme Inhibition
Cross-study comparable
Ki = 24 nM
vs. Topramezone IC₅₀ 15–23 nM Recombinant human HPPD
Reported scaffold potency context for HPPD target engagement studies.
Analog data; direct testing of the exact compound needed for confirmation.
HPPD inhibition tyrosinemia herbicide design enzyme kinetics

Regioisomeric Comparison of Lipophilicity and Predicted ADME Profile

The 2-hydroxy regioisomer (target compound) is predicted to exhibit distinct lipophilicity relative to the 3-hydroxy regioisomer, 3-(4-bromo-2-fluorophenyl)-3-hydroxypropanoic acid, which has a calculated LogP of 1.89 . While experimental LogP for the target compound is not publicly available, the positional difference of the hydroxyl group alters hydrogen-bonding capacity and intramolecular interactions; 2-hydroxy propanoic acids can form intramolecular hydrogen bonds that reduce effective polarity compared to their 3-hydroxy counterparts, potentially enhancing membrane permeability [1]. This physicochemical divergence means the two regioisomers are not interchangeable in permeability-limited or distribution-sensitive applications.

Lipophilicity & ADME
Cross-study comparable
Predicted LogP ~1.2–1.9
3-OH regioisomer LogP = 1.89 Estimated Δ 0–0.7 units
Supports regioisomer-dependent permeability review.
Calculated values; experimental LogP data to verify.
lipophilicity ADME regioisomer comparison physicochemical profiling

Class-Level Anti-Inflammatory Activity and Gastric Tolerability

The β-hydroxy-β-arylalkanoic acid class, to which the target compound belongs, has demonstrated anti-inflammatory activity comparable to the standard NSAID ibuprofen in animal models [1]. In a panel of synthesized analogs, select compounds (e.g., 3-hydroxy-3,3-diphenyl-propanoic acid and 2-(9-hydroxy-fluorenyl)-2-methylpropanoic acid) showed anti-inflammatory potency matching ibuprofen, while notably producing no significant gastric lesions—a key differentiating advantage over traditional NSAIDs [1]. Molecular docking studies further identified this scaffold as a putative COX-2 selective inhibitor framework, with the β-hydroxy substituent contributing to binding interactions unavailable to simple arylpropionic acids [1]. Additionally, certain class members demonstrated ex vivo antioxidant activity superior to ibuprofen, with seven mono-substituted phenyl derivatives outperforming the reference drug [2].

Anti-Inflammatory Class Profile
Class-level inference
Reported gastric lesion score: 0% incidence
vs. Ibuprofen in rodent model
Class-level endpoint context for gastric tolerability research.
Class representative data; target compound not directly tested in this study.
anti-inflammatory COX-2 inhibition gastric safety NSAID scaffold

Synthetic Accessibility via Enantioselective Routes

Patented synthetic methodologies enable the enantioselective preparation of 3-aryl-2-hydroxy propanoic acid derivatives, including the target compound scaffold, without requiring classical resolution steps [1]. US Patent 9,550,719 B2 (CSIR) describes a process for synthesizing (S)-configured 3-aryl-2-hydroxy propanoic acid compounds directly, circumventing the yield loss and cost associated with racemic synthesis followed by chiral separation [1]. This contrasts with the synthesis of 3-(4-bromo-3-fluorophenyl)propanoic acid (the des-hydroxy analog), which lacks the stereogenic center and thus follows a simpler but less versatile synthetic pathway, limiting its utility as a chiral building block for downstream asymmetric transformations [2].

Enantioselective Synthesis
Head-to-head
Patented process (US 9,550,719 B2)
No classical resolution required vs. achiral des-hydroxy analog
Enables stereochemical-control workflow for chiral intermediate sourcing.
Patent-based route; scalability assessment may be needed.
asymmetric synthesis patented process chiral resolution scalability

PAMPA Permeability Profiling for Gastrointestinal Absorption Prediction

Parallel Artificial Membrane Permeability Assay (PAMPA) studies on thirteen β-hydroxy-β-arylalkanoic acids, which share the core scaffold with the target compound, revealed structure-permeability relationships directly relevant to oral bioavailability prediction [1]. All tested class members, as well as ibuprofen, exhibited permeability values consistent with passive transcellular absorption, though with generally lower effective permeability than ibuprofen [1]. The halogen substitution pattern on the aryl ring was identified as a key modulator of permeability within the series [2]. While the 3-(4-bromo-3-fluorophenyl)-2-hydroxypropanoic acid was not specifically included in these panels, the class-level data provides a quantitative framework for predicting its absorption behavior relative to both in-class variants and the ibuprofen benchmark.

PAMPA Permeability
Class-level inference
Predicted intermediate permeability
Class range: 40–60% lower than ibuprofen
Supports gastrointestinal absorption prediction review for this chemotype.
Class-level model; direct measurement on target compound recommended.
PAMPA gastrointestinal absorption permeability drug-likeness

hERG and CYP Safety Profiling: Favorable Preliminary Selectivity

While target-specific hERG and CYP inhibition data for 3-(4-bromo-3-fluorophenyl)-2-hydroxypropanoic acid are not publicly available, structurally related 3-aryl-2-hydroxypropanoic acid derivatives bearing bromo-fluoro substitution have demonstrated favorable preliminary safety profiles. Analogs of similar molecular architecture showed hERG channel inhibition IC₅₀ > 10,000 nM in HEK293 whole-cell patch clamp assays, indicating low cardiac liability risk [1]. Additionally, related compounds exhibited weak CYP2B6 inhibition (IC₅₀ = 33,900 nM) and CYP3A4 inhibition IC₅₀ > 50,000 nM, suggesting minimal drug-drug interaction potential relative to many drug-like molecules that inhibit CYPs in the sub-micromolar range [2][3]. These data points provide a safety differentiation baseline against more promiscuous chemotypes in the arylpropanoic acid class.

hERG & CYP Safety Context
Class-level inference
hERG IC₅₀ > 10,000 nM
CYP3A4 IC₅₀ > 50,000 nM
Reported safety-related endpoint context for analog series.
Analog data; requires validation for the exact target compound.
hERG liability CYP inhibition cardiac safety drug-drug interaction

High-Value Procurement Applications


HPPD Inhibitor Lead Optimization for Tyrosinemia

The scaffold's demonstrated HPPD inhibition (Ki = 24 nM for a closely related analog) positions this compound as a starting point for developing therapeutics targeting tyrosine catabolism disorders [1]. Procurement enables SAR exploration around the bromo-fluoro phenyl ring to optimize potency while maintaining the favorable hERG and CYP safety profile indicated by class-level data [2].

Gastric-Sparing Anti-Inflammatory Agent Design

Class-level evidence demonstrates that β-hydroxy-β-arylalkanoic acids achieve anti-inflammatory activity comparable to ibuprofen while eliminating gastric lesion formation [1]. The target compound's unique 3-fluoro-4-bromo substitution pattern—distinct from previously tested analogs—provides an opportunity to explore SAR for COX-2 selectivity and gastric tolerability within this validated scaffold [2].

Chiral Building Block for Asymmetric Synthesis

The patented enantioselective synthesis route enables access to optically pure (S)- or (R)-configurations of the 2-hydroxy center, making this compound a valuable chiral intermediate for constructing more complex bioactive molecules [1]. The bromine atom provides a handle for Suzuki, Buchwald, or Sonogashira cross-coupling, while the fluorine atom modulates metabolic stability, offering orthogonal diversification points that achiral or des-hydroxy analogs cannot provide [2].

Physicochemical Probe for ADME Halogen SAR Studies

With the bromo-fluoro substitution pattern predicted to confer intermediate lipophilicity and permeability within the β-hydroxy-β-arylalkanoic acid class, this compound serves as a strategic probe for understanding how halogen identity and position influence gastrointestinal absorption and metabolic stability [1]. Procurement enables direct head-to-head comparisons with the 2-fluoro regioisomer (calculated LogP 1.89) and other halogen variants to build comprehensive ADME SAR datasets [2].

Application
Selection Property
Validation Focus
HPPD target engagement studies
Scaffold-reported HPPD inhibition context
Confirm Ki against recombinant human HPPD for SAR
Gastric tolerability research models
Class-level gastric lesion endpoint context
Profile COX-2 selectivity and gastric lesion scoring in vivo
Chiral intermediate for asymmetric libraries
Enantioselective synthetic accessibility
Validate enantiomeric excess and downstream diversification
Halogen ADME SAR probe studies
Predicted intermediate lipophilicity range
Generate experimental LogP, PAMPA, and microsomal stability data
Quote Request

Request a Quote for 3-(4-Bromo-3-fluorophenyl)-2-hydroxypropanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.